![molecular formula C20H15FN2O2S B2882066 1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326830-26-5](/img/structure/B2882066.png)

1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

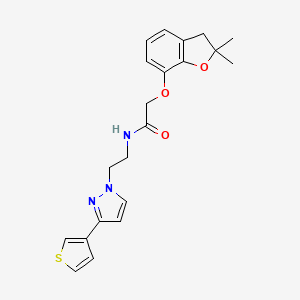

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . The compound you mentioned seems to be a derivative of thieno[3,2-d]pyrimidine. It has a fluorophenyl group and a methylphenyl group attached to it, which could potentially influence its properties and biological activity.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thieno[3,2-d]pyrimidines can undergo a variety of reactions, including cyclization, substitution, and addition reactions .Aplicaciones Científicas De Investigación

Antibacterial Applications

1-[(3-Fluorophenyl)methyl]-3-(2-Methylphenyl)-1H,2H,3H,4H-Thieno[3,2-d]pyrimidine-2,4-dione and its derivatives have shown potential antibacterial properties. A study focused on synthesizing various substituted thieno[2,3-d]pyrimidines, including this compound, demonstrating their effectiveness in inhibiting bacterial growth (More, Chandra, Nargund, & Nargund, 2013).

Potential in Cancer Treatment

Thieno[3,2-d]pyrimidine derivatives have been investigated for their anticancer activities. A specific study synthesized a compound structurally similar to 1-[(3-Fluorophenyl)methyl]-3-(2-Methylphenyl)-1H,2H,3H,4H-Thieno[3,2-d]pyrimidine-2,4-dione and tested its efficacy against cancer cells, revealing promising results (Miao, Yan, & Zhao, 2010).

Analgesic and Anti-inflammatory Properties

Research has shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant analgesic and anti-inflammatory properties. For instance, a series of 1,3-disubstituted thieno[2,3-d]pyrimidine-2,4-diones were synthesized and tested, demonstrating superior analgesic and anti-inflammatory effects compared to conventional drugs, with minimal ulcerogenic activity (Romeo et al., 1998).

Applications in Sensor Technology

Compounds based on the thieno[3,2-d]pyrimidine structure have been used in the development of fluorescent probes and sensors. A study on a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, which share structural similarities with 1-[(3-Fluorophenyl)methyl]-3-(2-Methylphenyl)-1H,2H,3H,4H-Thieno[3,2-d]pyrimidine-2,4-dione, revealed their utility in detecting biologically or environmentally relevant species due to their strong fluorescence intensity and sensitivity to protons and polarity (Muraoka, Obara, & Ogawa, 2016).

Synthesis and Structural Analysis

Various studies have been conducted on the synthesis and structural analysis of thieno[3,2-d]pyrimidine derivatives. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields (Hirohashi, Inaba, & Yamamoto, 1976).

Mecanismo De Acción

The mechanism of action of this compound would depend on its biological activity. Thieno[3,2-d]pyrimidines are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities . The exact mechanism of action would depend on the target molecule or pathway in the biological system.

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2S/c1-13-5-2-3-8-16(13)23-19(24)18-17(9-10-26-18)22(20(23)25)12-14-6-4-7-15(21)11-14/h2-11,17-18H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUCVZDLFDWBCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2881983.png)

![3-methyl-N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2881984.png)

![2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2881988.png)

![1-(4-Bromophenyl)-2-((2,4-difluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2881992.png)

![3,6-Diamino-4-(4-isopropylphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2881995.png)

![2-[(adamantan-1-yl)formamido]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2881996.png)

![N~3~-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2882000.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)